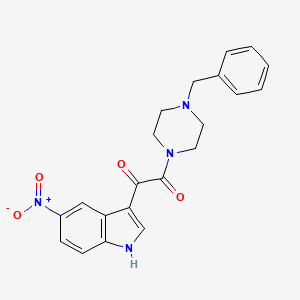![molecular formula C26H20ClN3O B3035638 2-[(E)-(4-Chlorophenyl)methylideneamino]-1-[(4-methoxyphenyl)methyl]-4-phenylpyrrole-3-carbonitrile CAS No. 338397-39-0](/img/structure/B3035638.png)
2-[(E)-(4-Chlorophenyl)methylideneamino]-1-[(4-methoxyphenyl)methyl]-4-phenylpyrrole-3-carbonitrile
Übersicht
Beschreibung
The compound “2-[(E)-(4-Chlorophenyl)methylideneamino]-1-[(4-methoxyphenyl)methyl]-4-phenylpyrrole-3-carbonitrile” is a complex organic molecule. It contains several functional groups including a pyrrole ring, a nitrile group, a methoxy group, and an imine group. The presence of these functional groups suggests that this compound may have interesting chemical and physical properties .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the pyrrole ring, a five-membered ring with one nitrogen atom, could contribute to the compound’s aromaticity. The nitrile group (-CN) is a polar functional group, which could influence the compound’s reactivity and interactions with other molecules .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. The nitrile group could undergo hydrolysis to form a carboxylic acid. The imine group could be reduced to form an amine. The aromatic rings could participate in electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and functional groups. For example, the presence of polar functional groups like the nitrile group could make the compound more soluble in polar solvents .Wissenschaftliche Forschungsanwendungen
Wastewater Treatment and Environmental Safety
Research indicates the importance of advanced treatment methods for wastewater containing complex chemical compounds. Biological processes and granular activated carbon have shown effectiveness in removing a wide range of pollutants from pesticide production wastewater, demonstrating an 80-90% removal rate for various compounds (Goodwin et al., 2018). This underscores the potential of combined treatment methods to mitigate environmental contamination and protect water quality.
Soil and Sediment Sorption
Studies on sorption mechanisms provide insights into the environmental fate of chlorophenols and related compounds. Sorption experiments have highlighted the role of soil organic matter and iron oxides as significant sorbents for these herbicides, pointing towards the environmental persistence and mobility of such compounds (Werner et al., 2012).
Anticancer Activity
Investigations into the tumor specificity and keratinocyte toxicity of various compounds have identified potential leads for anticancer drugs with high tumor specificity and reduced toxicity. Such studies are crucial for developing more effective and safer therapeutic options for cancer treatment (Sugita et al., 2017).
Environmental Impact Assessment
Evaluations of the impact of organochlorine compounds on aquatic environments have been conducted, indicating moderate toxic effects on mammalian and aquatic life. Understanding the persistence and bioaccumulation potential of these compounds is essential for assessing their long-term environmental impacts and informing regulatory actions (Krijgsheld & Gen, 1986).
Environmental Fate of Pesticides
Research on the environmental fate of pesticides such as DDT and their isomers has provided crucial data on isomer-specific behavior, indicating substantial influence by environmental processes. Such information is vital for understanding the persistence, mobility, and transformation of pesticides in the environment, informing monitoring and mitigation strategies (Ricking & Schwarzbauer, 2012).
Wirkmechanismus
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-[(E)-(4-chlorophenyl)methylideneamino]-1-[(4-methoxyphenyl)methyl]-4-phenylpyrrole-3-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H20ClN3O/c1-31-23-13-9-20(10-14-23)17-30-18-25(21-5-3-2-4-6-21)24(15-28)26(30)29-16-19-7-11-22(27)12-8-19/h2-14,16,18H,17H2,1H3/b29-16+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGEMRESURWAQPG-MUFRIFMGSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CN2C=C(C(=C2N=CC3=CC=C(C=C3)Cl)C#N)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)CN2C=C(C(=C2/N=C/C3=CC=C(C=C3)Cl)C#N)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H20ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(E)-(4-Chlorophenyl)methylideneamino]-1-[(4-methoxyphenyl)methyl]-4-phenylpyrrole-3-carbonitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![1-Chloro-4-({[(cyclohexylcarbonyl)oxy]imino}methyl)benzene](/img/structure/B3035558.png)
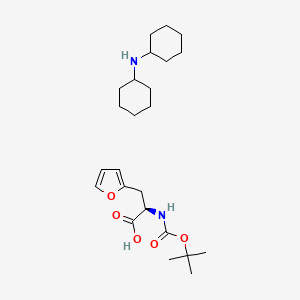
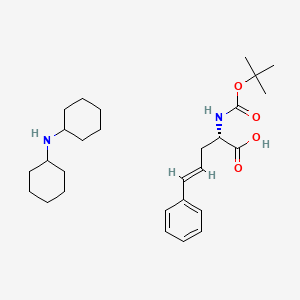

![2-Bromo-4H-thieno[3,2-b]pyrrole-5-carboxylic acid](/img/structure/B3035568.png)
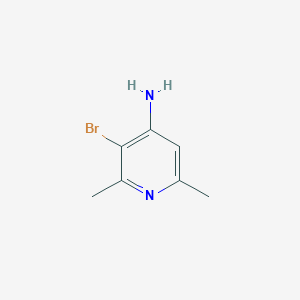
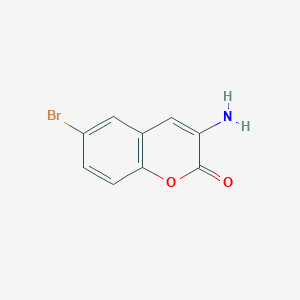
![2-[(2,4-Dichlorobenzyl)sulfanyl]-5-(4-methoxyphenyl)-1,3,4-oxadiazole](/img/structure/B3035572.png)
![3-Amino-N-(furan-2-ylmethyl)-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B3035573.png)

